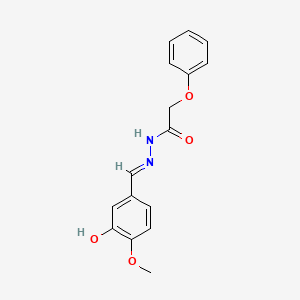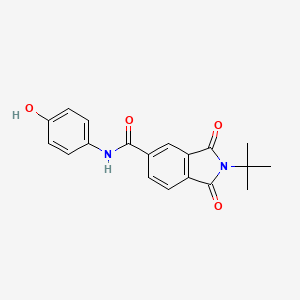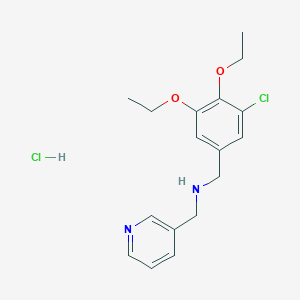![molecular formula C19H26N2O B5577419 2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)
2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, including Sonogashira coupling, a key step for constructing carbon-carbon bonds in organic chemistry. For example, the synthesis of related compounds has been achieved through Sonogashira coupling from starting materials like 1,4-diiodobenzene, leading to structurally complex products characterized by techniques such as NMR and X-ray diffraction (Liu Qiao-r, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is often determined by X-ray crystallography, providing insight into the crystalline architecture and atomic arrangement. The detailed analysis can reveal orthorhombic systems, space groups, and unit cell dimensions, enhancing the understanding of molecular conformations and interactions within the crystal lattice (Liu Qiao-r, 2014).
Applications De Recherche Scientifique
Pyrrole as a Directing Group in Chemical Synthesis
Pyrrole has been utilized as a directing group in the palladium-catalyzed ortho-functionalization of C(sp(2))-H bonds. This method allows for the regioselective methylation, alkylation, or benzylation of substituted 2-phenylpyrroles, yielding various 2-substituted pyrrol-2-yl benzenes. Such chemical transformations highlight the potential utility of complex pyrrole derivatives in synthetic chemistry, possibly including the specific compound (Wiest, Poethig, & Bach, 2016).
Electropolymerization of Pyrrole Derivatives
The electropolymerization and electrocopolymerization of pyrrole derivatives have been studied to improve the properties of poly(pyrrole) layers. This research is relevant to the development of advanced materials with potential applications in electronics and coatings. The smooth and homogenous surface structures obtained from copolymerized poly(pyrrole) films suggest that such derivatives could be instrumental in creating more efficient and durable materials (Schneider, Füser, Bolte, & Terfort, 2017).
Structural Characterization in Material Science
The structural characterization of complex molecules is crucial in material science for understanding their properties and potential applications. For instance, the synthesis and structural determination of compounds related to the one can provide insights into their behavior in various systems, which is essential for designing new materials with desired properties (Liu, 2014).
Propriétés
IUPAC Name |
4-[4-[[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-19(2,22)10-8-15-4-6-16(7-5-15)12-21-13-17-9-11-20(3)18(17)14-21/h4-7,17-18,22H,9,11-14H2,1-3H3/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTHYAODQLEGSF-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)CN2CC3CCN(C3C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#CC1=CC=C(C=C1)CN2C[C@@H]3CCN([C@@H]3C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5577337.png)
![N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine](/img/structure/B5577342.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5577354.png)


![N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B5577383.png)
![3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)




![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)
![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)
